7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylthieno[3,2-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-13-7-5(4)9-3-10-6(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHGGQKONIOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the construction of the thieno-pyrimidine core followed by functionalization at specific positions. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields (63-71%) and involves the use of carbon monoxide as a reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Oxidation and Reduction: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or EDCI in the presence of catalysts like N-hydroxysuccinimide (NHS).
Major Products:
Amides and Esters: Formed from coupling reactions with amines and alcohols.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Scientific Research Applications
7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anticancer properties.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a molecular probe to study biological pathways and interactions involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thieno-pyrimidine core allows it to mimic natural substrates or inhibitors, thereby affecting biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
- Structure: The thieno[2,3-d]pyrimidine scaffold differs in the fusion position of the thiophene and pyrimidine rings compared to the [3,2-d] isomer.
- Activity: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1–16 µg/mL .
- Synthesis: These derivatives are synthesized via coupling reactions between 2- or 4-aminopyridine and the carboxylic acid group .
1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic Acid
Pyrimidine-4-carboxylic Acid
- Structure : Lacks the fused thiophene ring, simplifying the scaffold to a pyrimidine core.
- Crystallography : Forms planar molecular sheets stabilized by hydrogen bonds (2.658 Å) between carboxylate O and pyrimidine N atoms .
- Bioactivity: Less potent than thieno-pyrimidine derivatives due to reduced membrane permeability.
Functional Group Modifications
Amide Derivatives
- Example: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid show >90% bacterial growth inhibition at 10 µM in vitro, attributed to interactions with microbial DNA gyrase .
- Comparison: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid’s amides are understudied but predicted to exhibit similar or enhanced activity due to the methyl group’s electron-donating effects.
Metal Complexes
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Bioactivity Summary |
|---|---|---|---|---|
| This compound | 271.34 | 1.8 | 0.5 (pH 7.4) | Under investigation |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid amide | ~280–300 | 2.5–3.0 | <0.1 | MIC: 1–16 µg/mL (antimicrobial) |
| Pyrimidine-4-carboxylic acid | 140.10 | -0.3 | 12.0 | No significant activity reported |
<sup>a</sup> Predicted using ChemAxon software.
Key Research Findings
Positional Isomerism: The [3,2-d] fusion in 7-methylthieno-pyrimidine confers greater metabolic stability than [2,3-d] isomers due to reduced ring strain .
Carboxylic Acid vs. Amides: Amidation of the 4-carboxylic acid group improves cell permeability and target engagement, as demonstrated in thieno[2,3-d]pyrimidine derivatives .
Methyl Substitution: The 7-methyl group enhances lipophilicity (logP +0.5 vs.
Biological Activity
7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and research findings.
Target Receptors
The primary targets of this compound include:
- Vascular Endothelial Growth Factor (VEGF)
- Kinase Insert Domain-containing Receptor (KDR)
- Platelet-Derived Growth Factor (PDGF) Receptor
The compound inhibits the activity of these receptors, disrupting normal cellular functions and affecting various signal transduction pathways associated with cancer metastasis and drug resistance.
Biochemical Interactions
This compound interacts with numerous enzymes and proteins, influencing their activity. Key biochemical properties include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which are crucial for various cellular processes.
- Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism, leading to significant effects on different cell types .
Structure-Activity Relationship (SAR)
Research has demonstrated the importance of structural modifications in enhancing the biological activity of thieno[3,2-d]pyrimidine derivatives. The following table summarizes findings from SAR studies:
| Compound | R Group | IC50 (μM) | Notes |
|---|---|---|---|
| 1 | Cyclopropylmethylamide | 0.072 | Most potent compound identified |
| 2 | Morpholine | 0.14 | Less effective due to steric hindrance |
| 3 | Dimethylamine | 0.045 | Significant potency increase observed |
| 4 | Pyrrolidine | 0.024 | Highest potency among analogues |
These findings suggest that specific substitutions can dramatically enhance the pharmacological properties of the compound .
Case Studies
Several studies have evaluated the anti-proliferative effects of this compound on various cancer cell lines:
- MCF-7 and MDA-MB-231 Cells : The compound exhibited significant anti-proliferative activity against these breast cancer cell lines. In particular, it demonstrated an IC50 value of approximately 13.42 μg/mL for MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
- Mechanism of Action : The anti-tumor effects were attributed to cell cycle arrest at different stages depending on the cell line; MDA-MB-231 cells showed G2 phase arrest while MCF-7 cells exhibited G1 phase arrest. This differential effect highlights the compound's selective action based on cellular context .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high intestinal absorption and favorable drug-likeness properties. Its structural similarities to purines may contribute to its ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, making it a candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
